3-Ethoxycarbonyl-4-fluorophenylisothiocyanate
Overview
Description
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is an organic compound with the molecular formula C10H8FNO2S It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with an ethoxycarbonyl group at the 3-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate typically involves the reaction of 3-ethoxycarbonyl-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction proceeds as follows:
- Dissolve 3-ethoxycarbonyl-4-fluoroaniline in an inert solvent.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the isothiocyanate group can yield amines or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Sulfonyl Derivatives: Formed by oxidation reactions.
Scientific Research Applications
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
Phenylisothiocyanate: Lacks the ethoxycarbonyl and fluorine substituents, making it less reactive and less specific in its applications.
4-Fluorophenylisothiocyanate: Similar structure but without the ethoxycarbonyl group, resulting in different reactivity and applications.
3-Ethoxycarbonylphenylisothiocyanate:
Uniqueness
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is unique due to the presence of both the ethoxycarbonyl and fluorine substituents. These groups enhance the compound’s reactivity and specificity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-fluoro-5-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-2-14-10(13)8-5-7(12-6-15)3-4-9(8)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGDSVLEAUARBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653440 | |
Record name | Ethyl 2-fluoro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-55-8 | |
Record name | Ethyl 2-fluoro-5-isothiocyanatobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-fluoro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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